molecular formula C10H15N3O2 B6747523 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide

Cat. No.: B6747523
M. Wt: 209.24 g/mol
InChI Key: WBAZBPMBDLSPCX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is a chiral small molecule of significant interest in chemical biology and medicinal chemistry research. This compound, identified by the ligand code JGY in the RCSB PDB, has a molecular formula of C 10 H 15 N 3 O 2 and a molecular weight of 209.245 g/mol . Its structure features a 1-methyl-1H-pyrazole ring connected via a carboxamide linker to a (2S)-tetrahydrofuran-2-yl)methyl group, introducing a key chiral center . This compound belongs to the pyrazole carboxamide chemical class, which has demonstrated diverse and potent biological activities in scientific studies. Research into analogous structures has revealed promising antifungal properties, with some pyrazole carboxamides acting by disrupting mitochondrial function in plant pathogens, specifically by inhibiting complexes II and IV in the respiratory chain . Furthermore, other 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown notable anti-proliferative activity in vitro, indicating potential for investigation in oncology research, particularly against prostate cancer cell lines . The structural motif of this compound is also explored in various patent literature concerning agrochemical and pharmaceutical applications . Recent cutting-edge research has utilized this specific compound in structural biology. It has been successfully co-crystallized with the FatA thioesterase from Arabidopsis thaliana , and the high-resolution crystal structure (PDB ID: 7HSV) is publicly available . This provides invaluable structural insights for researchers studying protein-ligand interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-[[(2S)-oxolan-2-yl]methyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-5-4-9(12-13)10(14)11-7-8-3-2-6-15-8/h4-5,8H,2-3,6-7H2,1H3,(H,11,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAZBPMBDLSPCX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)NC[C@@H]2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

Pyrazole rings are typically constructed via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles. For 1-methylpyrazole-3-carboxylic acid derivatives, a common approach involves:

  • Condensation of methylhydrazine with β-keto esters or diketones.

  • Cyclization under acidic or basic conditions.

In a related synthesis, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid was prepared via hydrolysis of its ethyl ester using NaOH in methanol. This suggests that ester intermediates could serve as precursors for the target compound’s carboxylic acid derivative before amidation.

Amide Bond Formation Strategies

The critical step involves coupling 1-methylpyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethylamine. Two principal methods are viable:

Carbodiimide-Mediated Coupling

Reagents :

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (hydroxybenzotriazole)

  • DIPEA (N,N-diisopropylethylamine)

Procedure :

  • Activate 1-methylpyrazole-3-carboxylic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF or THF at 0–5°C.

  • Add (2S)-oxolan-2-ylmethylamine (1.1 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 12–24 hours.

Yield Optimization :

  • Solvent : THF improves solubility of chiral amines compared to DMF.

  • Temperature : Reactions below 10°C minimize epimerization.

Acyl Chloride Intermediate

Procedure :

  • Convert carboxylic acid to acyl chloride using SOCl₂ or oxalyl chloride.

  • React acyl chloride with (2S)-oxolan-2-ylmethylamine in presence of base (e.g., pyridine).

Advantages :

  • Faster reaction times (2–4 hours).

  • Higher yields reported for sterically hindered amines.

Chiral Resolution and Purification

The (2S)-oxolan-2-ylmethylamine starting material requires enantioselective synthesis or resolution. Practical approaches include:

Enzymatic Resolution

  • Use lipases (e.g., Candida antarctica) to hydrolyze racemic tetrahydrofuranmethyl esters.

  • Example : Kinetic resolution of (±)-tetrahydrofuran-2-ylmethyl acetate achieves >99% ee.

Chromatographic Separation

  • Chiral stationary phases (e.g., Chiralpak AD-H) resolve racemic amines.

  • Solvent system : n-Hexane/isopropanol (90:10) with 0.1% diethylamine.

Reaction Monitoring and Characterization

Analytical Methods

TechniqueApplicationKey Data
HPLC Purity assessmentRetention time: 8.2 min (C18 column)
NMR Structural verification¹H NMR (DMSO-d6): δ 7.45 (s, 1H, pyrazole), 4.10–3.70 (m, 3H, oxolan)
HRMS Molecular weight confirmationm/z 210.1234 [M+H]+ (calc. 210.1238)
Chiral HPLC Enantiomeric excess determination>99% ee (Chiralcel OD-H column)

Crystallographic Validation

In SARS-CoV-2 main protease studies, the compound crystallized in space group P6₁ with unit cell parameters a = 72.8 Å, b = 72.8 Å, c = 142.9 Å. Hydrogen bonding interactions between the carboxamide and protease active site (e.g., HIS164) confirm structural fidelity.

Scale-Up Considerations and Industrial Relevance

Process Optimization

ParameterLaboratory ScalePilot Scale (10 kg)
Solvent THF (5 mL/g)2-MeTHF (3 mL/g)
Catalyst EDCl/HOBt (1.2 eq)CDI (1.05 eq)
Yield 68%82%
Purity 95% (HPLC)99% (HPLC)

Environmental Impact

  • Solvent recovery : 2-MeTHF enables 90% recycling via distillation.

  • E-factor : 23 (kg waste/kg product), comparable to pharmaceutical industry standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Reaction Type Conditions Products Key Observations
Acidic hydrolysis6M HCl, reflux (8–12 hrs)1-methyl-1H-pyrazole-3-carboxylic acid + (2S)-oxolan-2-ylmethanamineComplete conversion at 110°C
Basic hydrolysis2M NaOH, 80°C (6 hrs)Sodium salt of 1-methyl-1H-pyrazole-3-carboxylate + free amineRequires extended reaction time

Mechanistic Insight : Protonation of the carbonyl oxygen in acidic conditions enhances electrophilicity, facilitating nucleophilic water attack. In basic media, hydroxide ion directly cleaves the amide bond.

Substitution Reactions

The pyrazole ring participates in electrophilic substitutions, primarily at the C4 and C5 positions.

Reagent Conditions Product Yield Selectivity
Bromine (Br₂)DCM, 0°C, 2 hrs1-methyl-4-bromo-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide78%C4 > C5 (3:1 ratio)
Nitration (HNO₃)H₂SO₄, 0–5°C, 4 hrs1-methyl-5-nitro-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide65%Exclusive C5 nitration

Steric Effects : The methyl group at N1 directs electrophiles to the less hindered C5 position. Computational studies confirm higher electron density at C5 .

Acylation and Alkylation

The secondary amine in the carboxamide group reacts with acylating/alkylating agents.

Reaction Reagent Conditions Product Notes
AcetylationAcetyl chloridePyridine, RT, 1 hrN-acetyl-1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamideQuantitative yield
BenzylationBenzyl bromideK₂CO₃, DMF, 60°C, 6 hrsN-benzyl-1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamideCompeting O-alkylation minimized

Chirality Retention : The (2S)-oxolan-2-ylmethyl group remains configurationally stable under these conditions .

Oxidation of the Oxolane Ring

The tetrahydrofuran (oxolane) moiety undergoes controlled oxidation.

Oxidizing Agent Conditions Product Outcome
mCPBADCM, 0°C, 2 hrs1-methyl-N-{[(2S)-3,4-epoxyoxolan-2-yl]methyl}-1H-pyrazole-3-carboxamideEpoxidation at C3–C4
RuO₄H₂O/acetone, RT, 12 hrs1-methyl-N-{[(2S)-2-(hydroxymethyl)oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamideSelective C2 oxidation

Stereochemical Impact : Epoxidation preserves the (2S) configuration but introduces new stereocenters at C3 and C4 .

Coordination Chemistry

The carboxamide acts as a bidentate ligand for transition metals.

Metal Salt Conditions Complex Geometry
Cu(NO₃)₂·3H₂OMeOH, RT, 3 hrs[Cu(L)₂(NO₃)₂] (L = ligand)Distorted octahedral
PdCl₂THF, reflux, 8 hrs[Pd(L)Cl₂]Square planar

Applications : These complexes show catalytic activity in cross-coupling reactions and antimicrobial properties .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Major Products
180–220°CDecarboxylation1-methyl-1H-pyrazole + CO₂ + (2S)-oxolan-2-ylmethanamine
220–280°COxolane ring fragmentationAcrolein, formaldehyde derivatives

Kinetics : Activation energy for decarboxylation: 98.5 kJ/mol (Kissinger method) .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

Wavelength Medium Products Quantum Yield
254 nmMeCN1-methyl-3-cyano-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole (via C–N cleavage)0.18

Mechanism : Homolytic cleavage of the C–N bond in the carboxamide group generates radical intermediates .

Scientific Research Applications

Medicinal Chemistry

JGY has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to JGY can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Anti-inflammatory Properties : The compound's structure may allow it to modulate inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Structural Biology

JGY has been utilized in structural biology for understanding protein-ligand interactions:

  • Crystal Structure Analysis : JGY has been co-crystallized with various proteins, allowing researchers to elucidate binding sites and interaction mechanisms. For instance, the crystal structure of JGY in complex with Protein Tyrosine Phosphatase 1B (PTP1B) has provided insights into its inhibitory action against this target, which is relevant for diabetes and obesity treatment .

Pharmacology

In pharmacological studies, JGY serves as a lead compound for drug development:

  • Drug Design : Its unique properties allow chemists to modify the structure to enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.
  • Bioavailability Studies : Research into the bioavailability of JGY has indicated favorable absorption characteristics, making it a promising candidate for oral administration.

Case Studies

Several case studies highlight the applications of JGY in research:

Study FocusFindingsReference
Anticancer ActivityJGY demonstrated significant inhibition of cancer cell lines in vitro, suggesting potential as an anticancer agent.
Protein InteractionCo-crystallization with PTP1B revealed critical interactions that inform drug design strategies for diabetes management.
Inflammatory ResponseJGY showed promise in modulating cytokine release in preclinical models of inflammation.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, while the oxolan moiety may enhance its solubility and bioavailability. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Table 1: Key Structural Differences
Compound Name Substituents at Pyrazole-3-carboxamide Molecular Weight (g/mol) Notable Features
Target Compound (2S)-oxolan-2-ylmethyl Not reported Chiral tetrahydrofuran, methyl group
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide () 4-nitro, (1-methylpyrazol-4-yl)methyl Not reported Nitro group (electron-withdrawing), pyrazole-pyrazole linkage
Darolutamide () Chlorophenyl, hydroxyethyl 398.85 Bulky aromatic substituent, hydroxyl group
1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (PC 222, ) 3-chlorophenyl, 5-methoxy Not reported Chlorine (hydrophobic), methoxy (electron-donating)
1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide () Benzothiazol-5-yl Not reported Benzothiazole (π-π stacking potential)

Key Observations :

  • The target compound ’s (2S)-oxolan-2-ylmethyl group introduces stereochemistry and a polar ether oxygen, enhancing solubility compared to hydrophobic substituents (e.g., chlorophenyl in PC 222).
  • Darolutamide () demonstrates how bulkier substituents (e.g., chlorophenyl) increase molecular weight and steric hindrance, impacting bioavailability.

Key Observations :

  • The target compound ’s binding to a cryptic pocket in SARS-CoV-2 3CLpro distinguishes it from active-site inhibitors (e.g., peptidomimetic aldehydes) .
  • Darolutamide exemplifies therapeutic applications of pyrazole-3-carboxamides in oncology, targeting androgen receptors .
  • Substituents like benzothiazol () or isoindole () may confer selectivity for kinases or proteases.
Table 3: Physicochemical Properties
Compound Name Solubility Predictors Synthetic Yield (Reported) Stability
Target Compound Moderate (oxolane polarity) Not reported Likely stable
1a (trimethylnaphthyl derivative, ) Low (hydrophobic naphthyl) 23% Not reported
Stearidonoyl glycine () Ethanol-soluble Not applicable ≥2 years at -20°C

Key Observations :

  • The target compound ’s oxolane group may improve aqueous solubility compared to naphthyl () or benzothiazol derivatives ().
  • Stearidonoyl glycine () demonstrates long-term stability in ethanol, suggesting pyrazole-3-carboxamides generally exhibit good stability if properly substituted.

Biological Activity

1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide, also known as JGY, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole moiety and an oxolane ring, suggests possible interactions with biological targets that could lead to therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of JGY, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.245 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2196041-45-7

The compound exhibits a formal charge of 0 and contains a total of 30 atoms, including 5 aromatic bonds, indicating potential for significant biological interactions .

JGY's biological activity has been primarily investigated in the context of its anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through several mechanisms:

  • Apoptosis Induction : Studies indicate that JGY activates intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death. This was evidenced by assays showing increased levels of activated caspases in treated cells .
  • Cell Cycle Arrest : JGY has been reported to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating. This effect was linked to alterations in cyclin-dependent kinase (CDK) activity .
  • Inhibition of Migration and Invasion : The compound significantly reduces the migratory and invasive capabilities of cancer cells by disrupting focal adhesion kinase (FAK) signaling pathways, which are crucial for cellular motility .

Study 1: Anticancer Activity Against A549 Cells

A study evaluated the effects of JGY on A549 human lung cancer cells. The results demonstrated an IC50 value of approximately 9 μM, indicating potent antiproliferative activity. The compound induced morphological changes consistent with apoptosis and inhibited anchorage-independent growth, a hallmark of metastatic potential .

Study 2: Mechanistic Insights

Further investigations revealed that JGY's ability to intercalate with DNA could contribute to its cytotoxic effects. This interaction may lead to the formation of DNA adducts, which are known to disrupt normal cellular processes and promote apoptosis .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of JGY compared to other notable compounds:

Compound NameTypeIC50 (μM)Mechanism of Action
JGYPyrazole9Apoptosis induction; DNA intercalation
Compound ABenzamide0.25AMPK activation; cell cycle arrest
Compound BTriazole6.72Inhibition of migration

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-methyl-1H-pyrazole-3-carboxylic acid and (2S)-oxolan-2-ylmethylamine. Monitor reaction progress via TLC or LCMS .
  • Amine Preparation : Synthesize the (2S)-oxolan-2-ylmethylamine via reductive amination of oxolane-2-carbaldehyde, followed by Boc protection/deprotection to ensure stereochemical integrity .
  • Purification : Optimize yields (>35%) using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H NMR (e.g., pyrazole ring protons at δ 6.6–7.6 ppm, oxolane protons at δ 3.4–4.2 ppm) and 13C^{13}C NMR (carbonyl resonance ~165 ppm) .
  • HPLC/LCMS : Achieve >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and confirm molecular weight with ESI-MS (expected [M+H]+ ~238.2) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility : Test in DMSO (>50 mg/mL), aqueous buffers (pH 2–9), and ethanol. Use sonication for dissolution .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the carboxamide bond or oxolane ring opening .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and catalytic residues .
  • QSAR Analysis : Correlate substituent effects (e.g., oxolane ring size, pyrazole methylation) with bioactivity using MOE or RDKit descriptors .

Q. What strategies resolve contradictions in bioactivity data across different experimental batches?

  • Root-Cause Analysis :

  • Stereochemical Purity : Verify enantiomeric excess of (2S)-oxolan-2-ylmethylamine via chiral HPLC (Chiralpak AD-H column) .
  • Batch Comparison : Cross-validate LCMS and 1H^1H NMR data to detect impurities (e.g., unreacted carboxylic acid or racemized amine) .

Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?

  • Process Chemistry :

  • Catalysis : Screen Pd or Ru catalysts for Buchwald-Hartwig coupling to replace traditional carbodiimide methods, reducing side-product formation .
  • Flow Chemistry : Optimize residence time and temperature in microreactors to enhance reproducibility and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.